molecular formula C29H34N2O6 B13605132 7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid

7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid

Cat. No.: B13605132
M. Wt: 506.6 g/mol
InChI Key: FGOSBZUTTAWCDZ-UHFFFAOYSA-N
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Description

7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[45]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Protection of Functional Groups: The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are introduced to protect the amine functionalities during subsequent reactions. These protecting groups are added using standard carbamate formation reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in biochemistry.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, the compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding is often mediated by hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylic acid lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C29H34N2O6/c1-28(2,3)37-27(35)30-14-8-13-29(17-30)18-31(15-24(29)25(32)33)26(34)36-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24H,8,13-18H2,1-3H3,(H,32,33)

InChI Key

FGOSBZUTTAWCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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